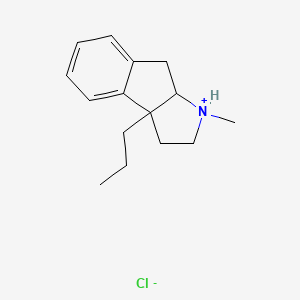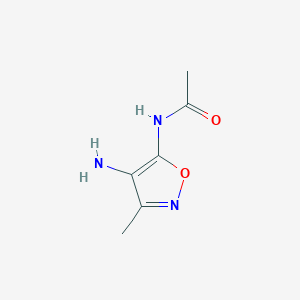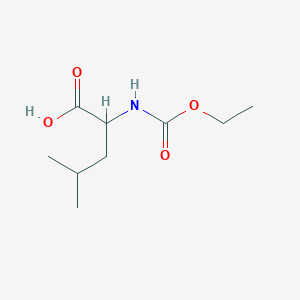
N-(ethoxycarbonyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(ethoxycarbonyl)leucine is an organic compound belonging to the class of leucine derivatives. It is characterized by the presence of an ethoxycarbonyl group attached to the amino acid leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(ethoxycarbonyl)leucine typically involves the reaction of leucine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, resulting in the formation of the ethoxycarbonyl derivative of leucine .
Industrial Production Methods: For large-scale industrial production, the process can be optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(ethoxycarbonyl)leucine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to leucine and ethyl carbonate under acidic or basic conditions.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out in organic solvents.
Major Products Formed:
Hydrolysis: Leucine and ethyl carbonate.
Substitution: Various substituted leucine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(ethoxycarbonyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a prodrug for leucine.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(ethoxycarbonyl)leucine involves its conversion to leucine in biological systems. This conversion is facilitated by enzymatic hydrolysis, releasing leucine, which then participates in various metabolic pathways. The compound’s effects are primarily mediated through its role as a precursor to leucine, influencing protein synthesis and other cellular processes .
Comparison with Similar Compounds
N-acetyl-leucine: Another leucine derivative with an acetyl group instead of an ethoxycarbonyl group.
N-methyl-leucine: A leucine derivative with a methyl group attached to the nitrogen atom.
Comparison:
Properties
CAS No. |
19887-30-0 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-4-14-9(13)10-7(8(11)12)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,10,13)(H,11,12) |
InChI Key |
WJYLMMNPQWEDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


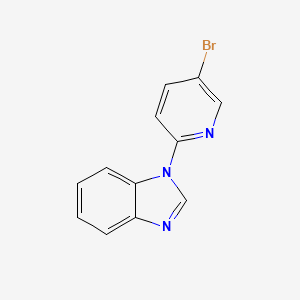
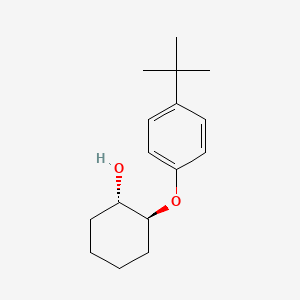
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
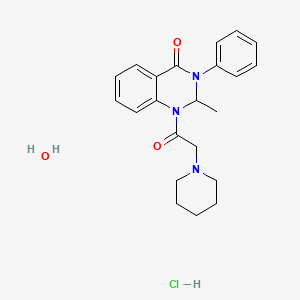

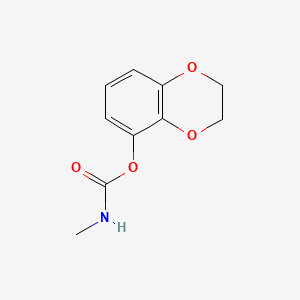

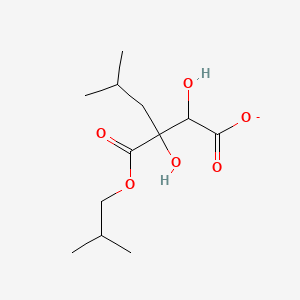


![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

